molecular formula C15H13NO2S2 B2665728 N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide CAS No. 860610-50-0

N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide

Cat. No.: B2665728
CAS No.: 860610-50-0
M. Wt: 303.39
InChI Key: ITONRCGCZCIYDF-UHFFFAOYSA-N
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Description

N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C15H13NO2S2. It has garnered significant attention in scientific research due to its potential biological activity and various applications . This compound is characterized by the presence of a naphthalene ring substituted with a methyl group at the 2-position, a thiophene ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide typically involves the reaction of 2-methylnaphthalene with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

    Naphthalene derivatives: Compounds like 2-methylnaphthalene and 1-naphthylamine share structural similarities.

    Thiophene derivatives: Thiophene-2-sulfonamide and thiophene-2-carboxamide are related compounds.

Uniqueness: N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide is unique due to the combination of its naphthalene and thiophene rings with a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

IUPAC Name

N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S2/c1-11-8-9-12-5-2-3-6-13(12)15(11)16-20(17,18)14-7-4-10-19-14/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITONRCGCZCIYDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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